![molecular formula C17H20N2OS2 B248807 Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide, also known as TMT or thio-methyltryptamine, is a synthetic compound that has been gaining attention in scientific research due to its potential use as a psychoactive substance. TMT is a derivative of tryptamine, a naturally occurring neurotransmitter in the human body. TMT is structurally similar to other psychoactive substances such as DMT and psilocybin, and it is believed to have similar effects on the human brain.
作用机制
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide is believed to act on several different receptors in the brain, including the serotonin 5-HT2A receptor and the sigma-1 receptor. Activation of these receptors can lead to changes in the levels of various neurotransmitters in the brain, including serotonin and dopamine. These changes can result in altered mood, perception, and cognition.
Biochemical and Physiological Effects:
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as alter body temperature and respiratory rate. Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has also been shown to have effects on the immune system, including the activation of certain immune cells and the production of cytokines.
实验室实验的优点和局限性
One advantage of using Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been shown to have a high affinity for certain receptors in the brain, which makes it useful for studying the effects of receptor activation. However, one limitation of using Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide in lab experiments is that it is a relatively new compound, and there is still much that is unknown about its effects on the human body. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide is a psychoactive substance, which means that it may have potential risks associated with its use.
未来方向
There are many potential future directions for research on Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide. One area of interest is the potential use of Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide in treating mental health conditions such as depression and anxiety. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action of Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide and its potential uses in the field of medicine.
合成方法
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide can be synthesized using a variety of methods, including the reaction of 4-bromomethylphenyl sulfide with 4-(2-thienylcarbonyl)-1-piperazine in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts, but the overall process involves the reaction of two key precursors to form Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide.
科学研究应用
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been studied for its potential use in treating various mental health conditions, including depression, anxiety, and addiction. It is believed that Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide may be able to activate certain receptors in the brain that are responsible for regulating mood and emotions. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been shown to have neuroprotective properties, which could make it useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide |
|---|---|
分子式 |
C17H20N2OS2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2OS2/c1-21-15-6-4-14(5-7-15)13-18-8-10-19(11-9-18)17(20)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 |
InChI 键 |
XGJJUNUPNYXFKK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
规范 SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



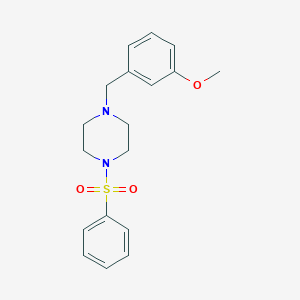
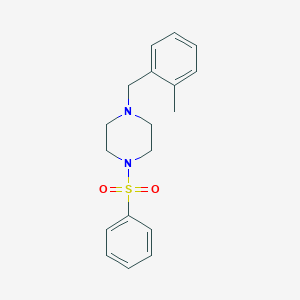
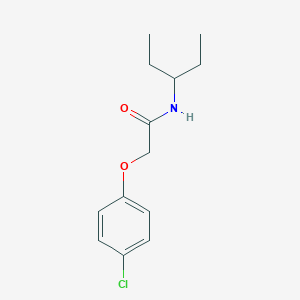
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
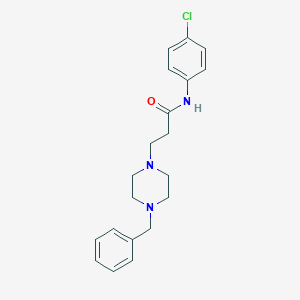
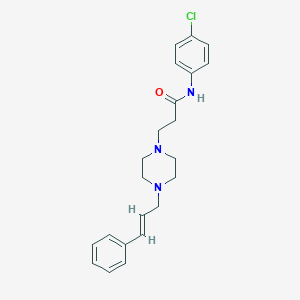
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
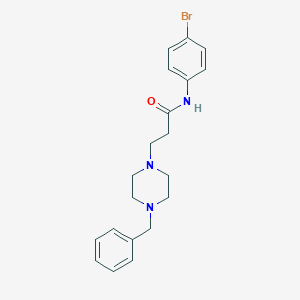
![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
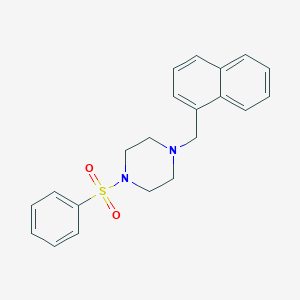
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)